2-Ethyl-4-hydroxy-1-benzofuran-5-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of suitable precursors under acidic or basic conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-temperature reactions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-hydroxybenzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield benzofuran-5-carboxaldehyde, while reduction of the carboxylic acid group can produce 2-ethyl-4-hydroxybenzofuran-5-methanol .
Scientific Research Applications
2-Ethyl-4-hydroxybenzofuran-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-hydroxybenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. Similarly, its antibacterial activity may result from its interaction with bacterial cell membranes or enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-hydroxybenzofuran-5-carboxylic acid
- 2-Ethyl-5-hydroxybenzofuran-4-carboxylic acid
- 2-Propyl-4-hydroxybenzofuran-5-carboxylic acid
Uniqueness
2-Ethyl-4-hydroxybenzofuran-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 2-position and the hydroxy group at the 4-position may enhance its pharmacological properties compared to other similar compounds .
Properties
CAS No. |
6458-00-0 |
---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-ethyl-4-hydroxy-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c1-2-6-5-8-9(15-6)4-3-7(10(8)12)11(13)14/h3-5,12H,2H2,1H3,(H,13,14) |
InChI Key |
DXQKXNHNKGEILM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(O1)C=CC(=C2O)C(=O)O |
Origin of Product |
United States |
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